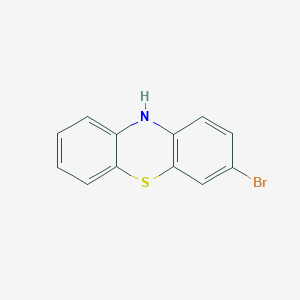

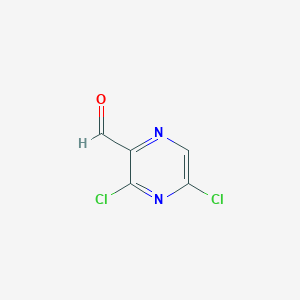

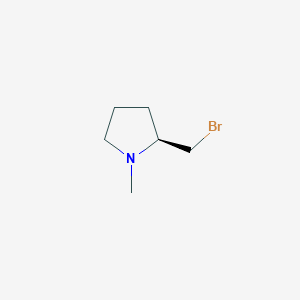

4-溴-6-(三氟甲基)-1H-吲哚

描述

4-Bromo-6-(trifluoromethyl)-1H-indole is a halogenated indole derivative, which is a class of compounds that have garnered interest due to their diverse range of biological activities and their presence in many natural products. Indole derivatives are known for their potential physiological activities and are often synthesized from halogenated anilines or indoles .

Synthesis Analysis

The synthesis of indole derivatives, such as 4-Bromo-6-(trifluoromethyl)-1H-indole, typically involves strategies that introduce halogen and trifluoromethyl groups into the indole core. For instance, a method for the synthesis of bromoindole derivatives, which could be related to the synthesis of the compound , has been developed using trifluoroacetylated indole driven hydrolysis, which allows for regioselective bromination . Another approach involves the synthesis of trifluoromethyldiazirinyl indoles from corresponding bromoindole derivatives, which can be used as photoaffinity labels in biological studies .

Molecular Structure Analysis

The molecular structure of indole derivatives can be characterized using various spectroscopic and thermal tools, and confirmed by X-ray single crystal diffraction. Hirshfeld surface analysis and 2D fingerprint plots can be used to evaluate intermolecular interactions and atom-to-atom interaction percentages . Additionally, computational methods such as DFT and TD-DFT can be employed to explore molecular orbital energy level diagrams and to assign electronic spectra .

Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions. For example, 2-hydroxyindoline-3-triethylammonium bromide, a related indole derivative, can participate in formal C3-electrophilic reactions with various nucleophiles . Moreover, regioselective C(sp2)-H dual functionalization of indoles can be achieved using hypervalent iodine(III) compounds, leading to bromo-amination via 1,3-migration of imide groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives like 4-Bromo-6-(trifluoromethyl)-1H-indole are influenced by their functional groups. The presence of a bromine atom and a trifluoromethyl group can significantly affect the compound's reactivity, electronic distribution, and thermal stability. For instance, the thermal stability of a related compound was reported to be good up to 215°C . The molecular electrostatic potential map can be used to identify electrophilic and nucleophilic regions, which are important for understanding the reactivity of the molecule . NMR chemical shifts computed using the GIAO method can provide insights into the electronic environment of the molecule .

科学研究应用

吲哚合成和分类

吲哚合成是一个基础研究领域,对吲哚衍生物如4-溴-6-(三氟甲基)-1H-吲哚的新方法和应用的发展具有重要意义。Taber和Tirunahari(2011)对吲哚合成进行了全面回顾,提出了所有吲哚合成的分类框架,突出了用于构建吲哚核心的战略方法,这对于理解吲哚衍生物的合成多样性至关重要(Taber & Tirunahari, 2011)。

生物学和药理活性

吲哚及其衍生物以其广泛的生物活性而闻名,这与特定衍生物如4-溴-6-(三氟甲基)-1H-吲哚的研究相关。Ali等人(2013)讨论了吲哚和吲哚唑的制备方法、重要性和药用应用,强调了它们的抗菌、抗癌、抗氧化和抗炎性能(Ali et al., 2013)。

Li等人(2021)探讨了宿主与微生物之间的相互作用,重点关注由肠道微生物产生的吲哚及其衍生物。他们强调了这些化合物在维持肠道稳态、影响肝脏代谢和免疫应答方面的治疗前景(Li et al., 2021)。

环境影响

虽然与4-溴-6-(三氟甲基)-1H-吲哚无直接关联,但Koch和Sures(2018)回顾了2,4,6-三溴苯酚的环境浓度和毒理学,这是一个具有环境相关性的溴化合物的例子。这篇综述强调了了解溴化有机化合物的环境行为和影响的重要性,这对考虑溴化吲哚衍生物的环境方面是相关的(Koch & Sures, 2018)。

未来方向

While specific future directions for “4-Bromo-6-(trifluoromethyl)-1H-indole” were not found in the search results, it is noted that many novel applications of trifluoromethylpyridines, which are structurally similar to the compound , are expected to be discovered in the future . This suggests that “4-Bromo-6-(trifluoromethyl)-1H-indole” may also have potential for new applications in the future.

属性

IUPAC Name |

4-bromo-6-(trifluoromethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF3N/c10-7-3-5(9(11,12)13)4-8-6(7)1-2-14-8/h1-4,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVQHXKQOACYLJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646642 | |

| Record name | 4-Bromo-6-(trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-6-(trifluoromethyl)-1H-indole | |

CAS RN |

1000342-93-7 | |

| Record name | 4-Bromo-6-(trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B152516.png)